molecular formula C11H14N4O2 B6462319 N,N-dimethyl-3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 2549050-38-4

N,N-dimethyl-3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No.: B6462319
CAS No.: 2549050-38-4
M. Wt: 234.25 g/mol
InChI Key: YFYDSPIZFLKHEI-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide: is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine class. This compound features a pyrazolo[1,5-a]pyrazine core with a dimethylated amide group, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing specific functional groups to simpler forms.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

N,N-dimethyl-3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antitumor properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

N,N-dimethyl-3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide: is compared with other similar compounds, such as:

  • Pyrazolo[1,5-a]pyrimidines: : Known for their antitumor properties.

  • Fluorophores: : Used in fluorescence studies and imaging.

  • Quinolones: : Widely used as antibiotics.

Properties

IUPAC Name

N,N-dimethyl-3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-13(2)10(16)4-6-14-7-8-15-9(11(14)17)3-5-12-15/h3,5,7-8H,4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYDSPIZFLKHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN1C=CN2C(=CC=N2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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